2-(3-Piperazin-1-yl-phenyl)-ethanol
Overview
Description
2-(3-Piperazin-1-yl-phenyl)-ethanol is an organic compound that features a piperazine ring attached to a phenyl group, which is further connected to an ethanol moiety
Mechanism of Action
Target of Action
The primary target of 2-(3-Piperazin-1-yl-phenyl)-ethanol is the PI3Kδ . PI3Kδ is a lipid kinase that plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . It is particularly important in the immune system, where it is involved in the activation and function of leukocytes .
Mode of Action
This compound interacts with its target, PI3Kδ, by inhibiting its activity . This inhibition disrupts the normal functioning of PI3Kδ, leading to a decrease in inflammatory and immune responses . This makes it a potential treatment for autoimmune diseases .
Biochemical Pathways
The inhibition of PI3Kδ affects the PI3K/AKT/mTOR pathway . This pathway is involved in cell cycle regulation, and its disruption can lead to decreased cell proliferation and survival . Therefore, the inhibition of PI3Kδ by this compound can have significant downstream effects on cellular functions.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve a decrease in inflammatory and immune responses . By inhibiting PI3Kδ, the compound can potentially reduce the symptoms of autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Piperazin-1-yl-phenyl)-ethanol typically involves the reaction of 3-chlorophenylethanol with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atom is replaced by the piperazine group.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated systems and reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Piperazin-1-yl-phenyl)-ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of 2-(3-Piperazin-1-yl-phenyl)acetaldehyde or 2-(3-Piperazin-1-yl-phenyl)acetone.
Reduction: Formation of various reduced derivatives depending on the specific reducing agent used.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
2-(3-Piperazin-1-yl-phenyl)-ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical products.
Comparison with Similar Compounds
Similar Compounds
2-(4-Piperazin-1-yl-phenyl)-ethanol: Similar structure but with the piperazine ring attached at the 4-position of the phenyl ring.
2-(3-Piperidin-1-yl-phenyl)-ethanol: Similar structure but with a piperidine ring instead of a piperazine ring.
Uniqueness
2-(3-Piperazin-1-yl-phenyl)-ethanol is unique due to the specific positioning of the piperazine ring and its ethanol moiety, which can result in distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(3-piperazin-1-ylphenyl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c15-9-4-11-2-1-3-12(10-11)14-7-5-13-6-8-14/h1-3,10,13,15H,4-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWVCWOZKGFBBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=C2)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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